N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiophene ring followed by the introduction of the sulfonamide and carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .
Scientific Research Applications
N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide include other sulfonamide and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Properties
Molecular Formula |
C24H19FN2O3S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H19FN2O3S2/c1-27(20-10-6-3-7-11-20)32(29,30)23-21(17-8-4-2-5-9-17)16-31-22(23)24(28)26-19-14-12-18(25)13-15-19/h2-16H,1H3,(H,26,28) |
InChI Key |
UGYDYKZYQANSCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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